Cas no 1805224-99-0 (2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide)

2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide is a specialized pyridine derivative featuring nitro, trifluoromethoxy, and trifluoromethyl substituents, along with a sulfonamide functional group. This compound is of interest in agrochemical and pharmaceutical research due to its unique electronic and steric properties conferred by the electron-withdrawing trifluoromethyl and nitro groups. The sulfonamide moiety enhances its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or herbicides. Its structural complexity allows for precise modulation of reactivity and binding interactions, making it valuable for targeted applications in synthetic chemistry and drug discovery. High purity and stability under standard conditions further support its utility in advanced research.
2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide structure
1805224-99-0 structure
Product name:2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide
CAS No:1805224-99-0
MF:C7H3F6N3O5S
MW:355.171241044998
CID:4843910

2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide
    • Inchi: 1S/C7H3F6N3O5S/c8-6(9,10)2-1-3(22(14,19)20)4(16(17)18)15-5(2)21-7(11,12)13/h1H,(H2,14,19,20)
    • InChI Key: WBHOAZHTMQXESP-UHFFFAOYSA-N
    • SMILES: S(C1C([N+](=O)[O-])=NC(=C(C(F)(F)F)C=1)OC(F)(F)F)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 523
  • XLogP3: 2
  • Topological Polar Surface Area: 137

2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029081382-1g
2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide
1805224-99-0 97%
1g
$1,490.00 2022-04-01

Additional information on 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide

Introduction to 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS No. 1805224-99-0)

2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1805224-99-0, belongs to the pyridine sulfonamide class, which is widely recognized for its role in the development of novel therapeutic agents. The presence of multiple fluorinated substituents, including trifluoromethoxy and trifluoromethyl groups, enhances its lipophilicity and metabolic stability, making it an attractive candidate for further exploration.

The chemical structure of 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide consists of a pyridine ring substituted with a nitro group at the 2-position, a trifluoromethoxy group at the 6-position, and a trifluoromethyl group at the 5-position, with a sulfonamide moiety at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The nitro group, in particular, is known to enhance binding affinity and metabolic stability, while the fluorinated groups contribute to selective toxicity and resistance against degradation.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. Pyridine sulfonamides have emerged as a privileged scaffold in drug discovery due to their ability to modulate enzyme activity through hydrogen bonding and hydrophobic interactions. The compound 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS No. 1805224-99-0) represents a promising lead compound that has been investigated for its potential applications in oncology, inflammation, and infectious diseases.

One of the most compelling aspects of this compound is its structural versatility, which allows for further derivatization to optimize pharmacokinetic properties and target specificity. The trifluoromethoxy group, for instance, can be modified to alter electron density distribution across the molecule, thereby fine-tuning its binding affinity to biological targets. Similarly, the presence of multiple fluorinated substituents can enhance metabolic stability by resisting enzymatic degradation processes such as oxidation and hydrolysis.

Recent studies have demonstrated that compounds with similar structural motifs exhibit potent inhibitory activity against enzymes such as kinases and proteases, which are overexpressed in various diseases. For example, pyridine sulfonamides have been shown to inhibit Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. The compound 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS No. 1805224-99-0) has been investigated for its ability to modulate JAK activity, potentially leading to novel therapeutic strategies for autoimmune disorders and cancer.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are employed to introduce the desired substituents onto the pyridine core. The nitro group is typically introduced via nitration reactions, while the trifluoromethoxy and trifluoromethyl groups are incorporated using specialized reagents such as trifluoromethyl iodide or potassium trifluoroacetate.

In terms of pharmacological evaluation, 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS No. 1805224-99-0) has shown promising preliminary results in cell-based assays and animal models. Its ability to inhibit target enzymes with high selectivity suggests that it may have fewer off-target effects compared to existing therapeutics. Additionally, its favorable pharmacokinetic profile, including good solubility and bioavailability, makes it an attractive candidate for further development.

The role of fluorine atoms in medicinal chemistry cannot be overstated. These atoms not only enhance lipophilicity but also improve binding affinity by participating in halogen bonds with biological targets. In the case of 2-Nitro-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide, the presence of multiple fluorinated groups ensures robust interactions with proteins such as kinases and transcription factors. This has led to increased interest in developing fluorinated pyridine sulfonamides as lead compounds for drug discovery programs.

Future research directions may focus on optimizing synthetic routes to improve scalability and cost-effectiveness while maintaining high purity standards. Additionally, computational modeling techniques such as molecular docking and virtual screening can be employed to identify potential analogs with enhanced potency or selectivity. These approaches will help accelerate the development process and bring novel therapeutics based on this scaffold into clinical use.

The broader implications of this research extend beyond individual compounds to encompass advancements in drug design principles for treating complex diseases. By leveraging structural features such as fluorinated substituents and sulfonamide moieties, researchers can develop molecules with improved pharmacological properties that address unmet medical needs more effectively.

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